Ombitasvir

Catalog No.
S548495
CAS No.
1258226-87-7
M.F
C50H67N7O8
M. Wt
894.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ombitasvir

CAS Number

1258226-87-7

Product Name

Ombitasvir

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C50H67N7O8

Molecular Weight

894.1 g/mol

InChI

InChI=1S/C50H67N7O8/c1-30(2)42(53-48(62)64-8)46(60)55-28-10-12-40(55)44(58)51-35-20-14-32(15-21-35)38-26-27-39(57(38)37-24-18-34(19-25-37)50(5,6)7)33-16-22-36(23-17-33)52-45(59)41-13-11-29-56(41)47(61)43(31(3)4)54-49(63)65-9/h14-25,30-31,38-43H,10-13,26-29H2,1-9H3,(H,51,58)(H,52,59)(H,53,62)(H,54,63)/t38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

PIDFDZJZLOTZTM-KHVQSSSXSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Solubility

Soluble in DMSO.

Synonyms

ABT-267; ABT267; ABT 267; Ombitasvir; Viekira Pak.

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[C@@H]3CC[C@H](N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

Description

The exact mass of the compound Ombitasvir is 893.50511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ombitasvir is a potent antiviral compound primarily used in the treatment of hepatitis C virus (HCV) infections. It belongs to the class of direct-acting antiviral agents and specifically functions as an inhibitor of the HCV non-structural protein 5A (NS5A). This protein plays a crucial role in viral replication and assembly, making ombitasvir an essential component in combination therapies aimed at achieving sustained virological response in patients with HCV genotypes 1 and 4 .

Ombitasvir acts as an NS5A inhibitor []. The NS5A protein, although not fully understood, plays a crucial role in HCV replication and virion assembly []. Ombitasvir binds to this protein, disrupting its function and hindering viral propagation [].

  • Toxicity: Clinical trials have shown Ombitasvir to be generally well-tolerated, but side effects like fatigue and headache can occur [].
  • Drug Interactions: Ombitasvir interacts with several other medications due to its effect on an enzyme involved in drug metabolism [].

Mechanism of Action

Ombitasvir belongs to a class of drugs known as non-nucleoside inhibitors (NS5A inhibitors) []. These medications work by interfering with the NS5A protein, a vital component of the HCV replication process. By inhibiting NS5A, Ombitasvir prevents the virus from producing new copies of itself, hindering its ability to spread and infect healthy liver cells [].

Combination Therapy

Ombitasvir is not typically used as a single agent for Hepatitis C treatment. Scientific research has shown that its efficacy is maximized when combined with other antiviral medications []. Several clinical trials have investigated Ombitasvir's effectiveness in combination regimens, often alongside Dasabuvir, Paritaprevir, and Ritonavir (with the brand name Daklinza) []. These studies have demonstrated promising results in achieving sustained virologic response (SVR), which signifies the eradication of detectable HCV RNA in the blood after treatment completion [].

Ombitasvir undergoes metabolic transformations primarily through amide hydrolysis, which is facilitated by enzymes such as cytochrome P450 3A4. This metabolic pathway is significant for its pharmacokinetics, influencing both the drug's efficacy and safety profile. The compound is also known to be a substrate for various transport proteins, including P-glycoprotein and breast cancer resistance protein, which can affect its absorption and distribution within the body .

The biological activity of ombitasvir is characterized by its ability to inhibit the replication of HCV. Clinical studies have demonstrated that when used in combination with other antiviral agents, such as paritaprevir and ritonavir, it results in high rates of sustained virological response among patients. The efficacy of ombitasvir is particularly notable against HCV genotypes 1a, 1b, and 4, where it has shown to significantly reduce viral load .

Ombitasvir can be synthesized through several methods, often involving complex organic reactions that create its chiral pyrrolidine core. A common synthetic route includes:

  • Formation of the Pyrrolidine Ring: Utilizing chiral building blocks to ensure the desired stereochemistry.
  • Functionalization: Introducing various substituents to enhance antiviral activity.
  • Purification: Employing chromatographic techniques to isolate the final product with high purity .

The primary application of ombitasvir is in the treatment of hepatitis C. It is often included in combination therapies, such as those containing paritaprevir and ritonavir, which have been shown to improve treatment outcomes significantly. Ombitasvir has been approved for use in both treatment-naive and treatment-experienced patients, highlighting its versatility in clinical settings .

Ombitasvir exhibits interactions with other medications due to its metabolism by cytochrome P450 enzymes. Notably, co-administration with strong inhibitors or inducers of CYP3A4 can alter its plasma concentration, necessitating careful monitoring and potential dosage adjustments. Studies have indicated that food intake can also influence its bioavailability, thus impacting therapeutic efficacy .

Ombitasvir is part of a broader class of HCV NS5A inhibitors. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
LedipasvirNS5A inhibitorUsed in combination with sofosbuvir; effective against multiple genotypes.
PibrentasvirNS5A inhibitorBroad pan-genotypic activity; often used with glecaprevir.
VelpatasvirNS5A inhibitorCombined with sofosbuvir; effective against all HCV genotypes.

Uniqueness of Ombitasvir: Ombitasvir stands out due to its specific formulation for use alongside paritaprevir and ritonavir, enhancing its potency against HCV genotype 1 and 4 infections while minimizing resistance development compared to earlier generation therapies .

Ombitasvir, with the molecular formula C₅₀H₆₇N₇O₈ and molecular weight of 894.13 grams per mole, represents a sophisticated pyrrolidine-containing pharmaceutical compound that requires complex synthetic methodologies for its preparation [1] [2]. The compound features multiple pyrrolidine rings with specific stereochemical configurations, particularly the critical 2S,5S stereochemistry at the pyrrolidine rings that provides optimal biological activity [11] [29].

Key Reaction Schemes for Pyrrolidine-Based Synthesis

The synthesis of ombitasvir begins with the construction of the central pyrrolidine core through a series of carefully orchestrated reactions. The key synthetic route involves alkylation of 1-(4-nitrophenyl)ethanone with 2-bromo-1-(4-nitrophenyl)ethanone in the presence of zinc chloride, producing a diketone intermediate with 61% yield [9]. This initial step establishes the fundamental carbon framework required for subsequent pyrrolidine ring formation.

The asymmetric reduction of the diketone represents a critical transformation that introduces the desired stereochemistry. This reduction employs N,N-diethylaniline borane with (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and trimethoxyborate, yielding the corresponding diol with 61% yield and 99.3% enantiomeric excess [9]. The high enantiomeric excess achieved in this step is crucial for maintaining the stereochemical integrity required for biological activity.

Following the asymmetric reduction, the diol undergoes treatment with methanesulfonic anhydride to generate the corresponding bis-mesylate intermediate. This activated intermediate then reacts with 4-tert-butylaniline to produce the pyrrolidine core structure with 51% yield over the two-step sequence [9]. The introduction of the tert-butyl substituent at this stage is essential for achieving the superior pharmacokinetic properties observed with ombitasvir.

The nitro groups present in the intermediate undergo hydrogenolysis using Raney nickel catalyst to generate the bis-aniline structure [9]. This reduction step provides the necessary amine functionalities for subsequent amide bond formation reactions that construct the complete ombitasvir framework.

Reaction StepReagentsYield (%)Key Features
Diketone FormationZnCl₂, 1-(4-nitrophenyl)ethanone, 2-bromo-1-(4-nitrophenyl)ethanone61Carbon framework establishment
Asymmetric ReductionN,N-diethylaniline borane, (S)-diphenyl-2-pyrrolidinemethanol6199.3% enantiomeric excess
Pyrrolidine FormationMethanesulfonic anhydride, 4-tert-butylaniline51Two-step sequence
Nitro ReductionRaney nickel, hydrogenNot specifiedAmine functionality introduction

Alkylation and Amide Bond Formation Strategies

The construction of ombitasvir requires sophisticated amide bond formation strategies to link the various structural components. The synthesis employs 1-propanephosphonic acid cyclic anhydride (T3P) as the coupling reagent for the crucial amide bond formations between the pyrrolidine-containing aniline components and the peptide-like side chains [9].

The preparation of the peptide components begins with L-valine, which undergoes reaction with methyl chloroformate to form the corresponding methyl carbamate with 90% yield [9]. This protected amino acid derivative is then coupled to L-proline benzyl ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to produce the dipeptide structure with 90% yield [9].

The benzyl ester protecting group is removed through hydrogenolysis using palladium on alumina catalyst, generating the free carboxylic acid required for the final coupling reaction [9]. This deprotection step must be carefully controlled to avoid reduction of other sensitive functionalities within the molecule.

Alternative amide coupling strategies have been explored for related pyrrolidine-containing structures. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has demonstrated effectiveness in coupling proline derivatives with aniline substrates, achieving 99% yields in model reactions [9]. The choice of coupling reagent significantly impacts both reaction efficiency and the formation of undesired side products.

The final assembly of ombitasvir involves treating the bis-aniline intermediate with two equivalents of the dipeptide acid using T3P as the activating agent [9]. This critical step forms the complete molecular framework, though specific yields for this transformation were not disclosed in the original synthetic reports.

Solid-Phase Synthesis Techniques for Peptide Analogues

Solid-phase synthesis techniques have been extensively investigated for the preparation of peptide analogues related to ombitasvir structure. These methods involve attaching the first amino acid component to a solid resin support, followed by sequential addition of protected amino acids to build the desired peptide sequence [31] [33].

The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy represents the most widely employed approach for solid-phase synthesis of pyrrolidine-containing peptides. This method utilizes temporary chemical protective groups that prevent unwanted side reactions during the coupling process [31]. After each amino acid coupling step, the Fmoc group is removed under basic conditions, allowing for the next coupling cycle to proceed.

Rink-Amide resin and Fmoc-AM resin serve as the preferred solid-phase supports for synthesizing peptide analogues with terminal amide functionalities [33]. These resins provide the necessary chemical stability during the repetitive coupling and deprotection cycles while allowing for efficient cleavage of the final product under mild acidic conditions.

The solid-phase approach offers several advantages for synthesizing complex peptide structures, including simplified purification procedures between synthetic steps and the ability to drive reactions to completion through the use of excess reagents [31]. However, the application of solid-phase methods to the complete synthesis of ombitasvir remains challenging due to the presence of multiple pyrrolidine rings and the requirement for precise stereochemical control.

Advanced solid-phase techniques employ specialized linkers such as Kenner's sulfonamide safety-catch linker for cyclization reactions. This approach has been successfully demonstrated for the synthesis of cyclic depsipeptides, though direct application to ombitasvir synthesis has not been reported [16].

Purification and Characterization of Synthetic Intermediates

The purification of ombitasvir synthetic intermediates requires sophisticated chromatographic techniques due to the complex nature of the molecular structure and the presence of multiple stereochemical centers. High-pressure liquid chromatography (HPLC) serves as the primary method for both analytical characterization and preparative purification of synthetic intermediates [32] [34].

Reverse-phase HPLC using C18 stationary phases with gradient elution systems provides effective separation of ombitasvir-related compounds. A typical analytical method employs an X-bridge phenyl column (150 × 4.6 mm, 3.5 μm particle size) with an isocratic mobile phase consisting of 0.1% triethylamine buffer and acetonitrile in a 50:50 ratio [32]. Detection is accomplished using photodiode array detection at 254 nm wavelength.

The final purification step for ombitasvir involves recrystallization from ethanol and heptane solvent systems [9]. This crystallization process not only provides material of high purity but also establishes the hydrated crystal form that exhibits optimal pharmaceutical properties. The molecular weight of the hydrated drug substance is 975.20 grams per mole, corresponding to the formula C₅₀H₆₇N₇O₈- 4.5H₂O [4] [7].

Nuclear magnetic resonance (NMR) spectroscopy provides essential structural characterization data for synthetic intermediates. Proton NMR analysis in deuterated dimethyl sulfoxide reveals characteristic signals for the pyrrolidine protons, with multiplets observed between 1.79-2.04 ppm and 2.41-2.46 ppm corresponding to the pyrrolidine ring systems [9]. The tert-butyl substituent appears as a sharp singlet at 1.11 ppm, confirming successful incorporation of this critical structural element.

Mass spectrometry analysis confirms the molecular composition of synthetic intermediates, with high-resolution electrospray ionization mass spectrometry providing accurate mass determinations. The parent molecular ion for ombitasvir appears at m/z 894.5051, consistent with the calculated exact mass [6].

Analytical TechniqueKey ParametersInformation Obtained
Reverse-Phase HPLCX-bridge phenyl column, 254 nm detectionPurity assessment, compound identification
¹H NMR SpectroscopyDMSO-d₆, 400 MHzStructural confirmation, stereochemistry
High-Resolution MSESI-TOF, positive modeMolecular composition, exact mass
RecrystallizationEthanol/heptane systemFinal purification, crystal form control

The characterization of resistance-associated variants in synthetic intermediates requires specialized analytical approaches. Exchange NMR techniques have been developed to detect rapidly equilibrating intermediates that exist in low concentrations but play crucial roles in reaction mechanisms [28]. These advanced spectroscopic methods provide insights into reaction pathways and help optimize synthetic conditions for improved yields and selectivity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

893.50511212 g/mol

Monoisotopic Mass

893.50511212 g/mol

Heavy Atom Count

65

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2302768XJ8

Drug Indication

When used in combination with [DB09297] and [DB00503] (as the fixed dose product Technivie), Ombitasvir is indicated in combination with [DB00811] for the treatment of patients with genotype 4 chronic hepatitis C virus (HCV) infection without cirrhosis. When used in combination with [DB09297], [DB00503], and [DB09183] (as the fixed dose product Viekira Pak), Ombitasvir is indicated for the treatment of HCV genotype 1b and ,when combined with [DB00811], for the treatment of HCV genotype 1a
FDA Label

Mechanism of Action

Ombitasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly. Potential modes of action of NS5A inhibitors like Elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex.

Absorption Distribution and Excretion

Ombitasvir reaches peak plasma concentration 5 hours after administration. It has an absolute bioavailability of 48%. Taking ombitasvir with high or normal fat meals increases exposure by 1.76 or 1.82 fold respectively.
Ombitasvir is mainly excreted in the feces (90.2%) with very little excreted in the urine (1.91%). 87.8% and 0.03% of the dose excreted in the feces and urine respectively is present as the parent compound.
Ombitasvir has a volume of distribution at steady state of 173 liters.
Clearance of Ombitasvir has not been determined.

Metabolism Metabolites

Ombitasvir is mainly metabolized by amide hydrolysis followed by CYP2C8-mediated oxidative metabolism.

Wikipedia

Ombitasvir

Biological Half Life

Ombitasvir has a half life of elimination of 21-25 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Menon R, Badri P, Wang T, Polepally A, Zha J, Khatri A, Wang H, Hu B, Coakley E, Podsadecki T, Awni W, Dutta S. Drug-drug Interaction Profile of the All-Oral Anti-Hepatitis C Virus Regimen of Paritaprevir/Ritonavir, Ombitasvir and Dasabuvir. J Hepatol. 2015 Jan 31. pii: S0168-8278(15)00057-4. doi: 10.1016/j.jhep.2015.01.026. [Epub ahead of print] PubMed PMID: 25646891.
2: Chayama K, Notsumata K, Kurosaki M, Sato K, Rodrigues-Jr L, Setze C, Badri P, Pilot-Matias T, Vilchez RA, Kumada H. Randomized trial of interferon- and ribavirin-free ombitasvir/paritaprevir/ritonavir in treatment-experienced hcv-infected patients. Hepatology. 2015 Jan 16. doi: 10.1002/hep.27705. [Epub ahead of print] PubMed PMID: 25644279.
3: Gamal N, Vitale G, Andreone P. ABT-450: a novel agent for the treatment of CHC genotype 1: focus on treatment-experienced patients. Expert Rev Anti Infect Ther. 2015 Jan 12:1-10. [Epub ahead of print] PubMed PMID: 25582226.
4: Henderson JA, Bilimoria D, Bubenik M, Cadilhac C, Cottrell KM, Denis F, Dietrich E, Ewing N, Falardeau G, Giroux S, L'Heureux L, Liu B, Mani N, Morris M, Nicolas O, Pereira OZ, Poisson C, Reddy TJ, Selliah S, Shawgo RS, Vaillancourt L, Wang J, Xu J, Chauret N, Berlioz-Seux F, Chan LC, Das SK, Grillot AL, Bennani YL, Maxwell JP. Synthesis and evaluation of NS5A inhibitors containing diverse heteroaromatic cores. Bioorg Med Chem Lett. 2014 Dec 22. pii: S0960-894X(14)01350-X. doi: 10.1016/j.bmcl.2014.12.042. [Epub ahead of print] PubMed PMID: 25577039.
5: Soriano V, Labarga P, Barreiro P, Fernandez-Montero JV, de Mendoza C, Esposito I, Benítez-Gutiérrez L, Peña JM. Drug interactions with new hepatitis C oral drugs. Expert Opin Drug Metab Toxicol. 2015 Jan 2:1-9. [Epub ahead of print] PubMed PMID: 25553890.
6: Kati W, Koev G, Irvin M, Beyer J, Liu Y, Krishnan P, Reisch T, Mondal R, Wagner R, Molla A, Maring C, Collins C. In Vitro Activity and Resistance Profile of Dasabuvir, a Non-nucleoside HCV Polymerase Inhibitor. Antimicrob Agents Chemother. 2014 Dec 22. pii: AAC.04619-14. [Epub ahead of print] PubMed PMID: 25534735.
7: Asselah T, Marcellin P. Optimal IFN-free therapy in treatment-naïve patients with HCV genotype 1 infection. Liver Int. 2015 Jan;35 Suppl 1:56-64. doi: 10.1111/liv.12745. PubMed PMID: 25529088.
8: Abdel-Razek W, Waked I. Optimal therapy in genotype 4 chronic hepatitis C: finally cured? Liver Int. 2015 Jan;35 Suppl 1:27-34. doi: 10.1111/liv.12724. PubMed PMID: 25529085.
9: Bourlière M, Benali S, Ansaldi C, Le Folgoc G, Riso A, Lecomte L. Optimal therapy of genotype-2 chronic hepatitis C: what's new? Liver Int. 2015 Jan;35 Suppl 1:21-6. doi: 10.1111/liv.12711. PubMed PMID: 25529084.
10: Asselah T, Marcellin P. Viral hepatitis: towards the eradication of HCV and a cure for HBV. Liver Int. 2015 Jan;35 Suppl 1:1-3. doi: 10.1111/liv.12744. PubMed PMID: 25529080.

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